Gastrazole

Description

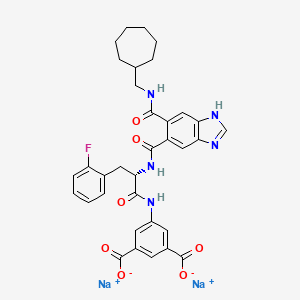

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXHRARUCKASM-UJXPALLWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FN5Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235459 | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862583-15-1 | |

| Record name | JB-95008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JB-95008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gastrazole JB95008: A Technical Overview of its Mechanism of Action in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. Its development for pancreatic cancer therapy is predicated on the established role of gastrin as a growth factor in this malignancy.[1][2][3] Pancreatic cancer cells frequently express the CCK2 receptor, and its activation by gastrin initiates signaling cascades that promote cellular proliferation.[4][5][6] Gastrazole competitively inhibits this interaction, thereby blocking downstream mitogenic signaling. Preclinical studies have demonstrated that Gastrazole inhibits the gastrin-stimulated growth of pancreatic cancer.[1][7] This whitepaper provides a detailed examination of the mechanism of action of Gastrazole JB95008, summarizing key clinical trial data and outlining the pertinent signaling pathways and experimental methodologies.

Core Mechanism of Action: CCK2/Gastrin Receptor Antagonism

The primary mechanism of action of Gastrazole JB95008 is its function as a potent and selective antagonist of the CCK2 receptor, also known as the gastrin receptor.[1][2][3] In the context of pancreatic cancer, this mechanism is significant due to the frequent expression of the CCK2 receptor on pancreatic tumor cells.[4][5][6]

The peptide hormone gastrin, which is not typically expressed in the adult pancreas, can be re-expressed in pancreatic cancer, where it is believed to stimulate tumor growth through an autocrine or paracrine loop.[4][5] By binding to the CCK2 receptor, Gastrazole JB95008 competitively blocks the binding of gastrin, thereby inhibiting the initiation of downstream signaling pathways that are crucial for cell growth and proliferation.[4][7]

Signaling Pathways Modulated by Gastrazole JB95008

Activation of the CCK2 receptor by gastrin leads to the stimulation of several intracellular signaling pathways implicated in cancer cell proliferation and survival. By blocking this initial step, Gastrazole JB95008 effectively inhibits these downstream cascades. The gastrin/CCK2 receptor signaling complex is known to activate pathways including:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This is a primary pathway activated by the G-protein coupled CCK2 receptor, leading to calcium mobilization and the activation of PKC, which in turn can activate proliferative signaling.

-

MAPK/ERK Pathway: Activation of the CCK2 receptor can lead to the phosphorylation and activation of the ERK pathway, a central regulator of cell proliferation.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its activation has been linked to gastrin signaling in pancreatic cancer.[5] Gastrin stimulation can lead to the phosphorylation of Akt.[5]

The inhibitory action of Gastrazole on the CCK2 receptor is depicted in the following signaling pathway diagram:

Quantitative Data from Clinical Trials

Two key randomized controlled trials have evaluated the efficacy of Gastrazole JB95008 in patients with advanced, inoperable pancreatic cancer. The quantitative outcomes of these trials are summarized below.

Table 1: Trial A - Gastrazole vs. Placebo[1][2]

| Outcome Metric | Gastrazole (n=9) | Placebo (n=9) | p-value | Hazard Ratio (95% CI) |

| Median Survival | 7.9 months | 4.5 months | 0.02 | 0.29 (0.10–0.85) |

| 1-Year Survival Rate | 33.3% | 11.1% | - | - |

Table 2: Trial B - Gastrazole vs. 5-Fluorouracil (5-FU)[1][2]

| Outcome Metric | Gastrazole (n=49) | 5-FU (n=49) | p-value | Hazard Ratio (95% CI) |

| Median Survival | 3.6 months | 4.2 months | 0.42 | 1.19 (0.79–1.78) |

| 1-Year Survival Rate | 13.2% | 26.2% | - | - |

Experimental Protocols

While the specific details of the preclinical in vitro and in vivo experiments from the foundational "Roberts et al., 2002" paper are not publicly available in detail, the clinical trial protocols provide a framework for the human studies.

Clinical Trial Methodology Overview

The clinical trials were designed as randomized, blinded studies to assess the impact of Gastrazole on overall survival in patients with advanced pancreatic cancer.[1]

Eligibility Criteria: Patients with histologically or cytologically confirmed inoperable, locally advanced, or metastatic pancreatic carcinoma were included.[1]

Treatment Administration: Due to poor oral bioavailability (<0.1%), Gastrazole was administered via protracted venous infusion (PVI) through a central venous catheter.[1]

Endpoints: The primary endpoint for both trials was overall survival. Secondary endpoints included quality of life, objective radiological response, and toxicity.[1]

Summary and Future Directions

Gastrazole JB95008 represents a targeted therapeutic approach for pancreatic cancer, specifically designed to inhibit the pro-proliferative effects of the gastrin/CCK2 receptor pathway. Clinical data indicates a survival advantage when compared to a placebo, although this benefit was not observed in a comparison with 5-FU.[1][2] The mild toxicity profile of Gastrazole is a notable advantage, suggesting its potential for use in combination with other cytotoxic agents.[1][2]

Future research should focus on identifying patient subpopulations that are most likely to respond to CCK2 receptor antagonism. Further investigation into the downstream signaling effects of Gastrazole in pancreatic cancer cell lines could also elucidate additional mechanisms of action and potential combination therapy strategies.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies | Semantic Scholar [semanticscholar.org]

- 5. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Gastrin Signaling in Pancreatic Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of gastrin signaling in the initiation and progression of pancreatic cancer. Gastrin, a gastrointestinal hormone, and its signaling pathway represent a significant area of research for the development of novel therapeutic strategies against this aggressive malignancy. This document outlines the core molecular mechanisms, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction: Gastrin as a Trophic Factor in Pancreatic Cancer

While gastrin is not typically expressed in the adult pancreas, it becomes re-expressed in pancreatic cancer, where it acts as a potent growth factor.[1][2] This re-expression is not limited to cancerous cells but has also been observed in precancerous PanIN lesions, suggesting an early role in tumorigenesis.[3] Gastrin exerts its effects by binding to the cholecystokinin B receptor (CCK-B), also known as the gastrin receptor (GR), which is overexpressed in pancreatic tumors.[3][4][5] The interaction between gastrin and the CCK-B receptor triggers a cascade of intracellular signaling events that promote cell proliferation, inhibit apoptosis, and enhance metastasis, primarily through an autocrine mechanism where the cancer cells themselves produce and respond to gastrin.[1][3]

Quantitative Data on Gastrin Signaling and Tumor Growth

The following tables summarize key quantitative findings from studies investigating the impact of gastrin signaling on pancreatic tumor growth.

Table 1: Effect of Gastrin Pathway Inhibition on Pancreatic Tumor Growth in Xenograft Models

| Treatment | Pancreatic Cancer Cell Line | Tumor Growth Inhibition | Reference |

| L-365,260 (CCK-B antagonist) | PANC-1 | Decreased tumor weight, protein, and DNA content | [6] |

| Gastrin siRNA loaded nanoliposomes | AsPC-1 | 25% smaller tumor diameter after 3 weeks | [1] |

| Gastrin shRNA (stable knockdown) | BxPC-3 | >90% reduction in gastrin mRNA led to significantly smaller tumors | [1] |

| CR2093 (Gastrin receptor antagonist) | AR42J (rat pancreatic adenocarcinoma) | Reduced gastrin-stimulated growth to below basal levels |

Table 2: Correlation of Gastrin Expression with Proliferation and Apoptosis Markers

| Cell Line / Condition | Ki-67 Staining (Proliferation) | Cleaved Caspase-3 Staining (Apoptosis) | Reference |

| Gastrin knockdown BxPC-3 clones | Lowered | Increased | [1] |

| Pancreatic cancer tissue vs. normal | 37.03 ± 10.05 in cancer vs. 3.73 ± 3.58 in normal | Not specified | [7] |

Table 3: Expression of Gastrin and its Receptor in Pancreatic Tissues

| Molecule | Normal Pancreas | Pancreatic Cancer | Reference |

| Gastrin | Not detected | Detected in the majority of tumors | [8] |

| CCK-B Receptor | Low expression | 95% of tumors showed definite expression | [5] |

| Progastrin | Occasional cells in islets | 91% of tumors showed definite expression | [5] |

| Glycine-extended gastrin | Occasional cells in islets | 55% of tumors showed definite expression | [5] |

| Amidated gastrin | Occasional cells in islets | 23% of tumors showed definite expression | [5] |

Core Signaling Pathways in Gastrin-Mediated Tumor Growth

Gastrin binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways crucial for pancreatic tumor growth. The primary G-proteins involved are Gαq and Gα12/13.[3]

Proliferation and Survival Pathways

Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3] Subsequently, this cascade can activate the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.[2][3] The Akt pathway is known to inhibit apoptosis by phosphorylating pro-apoptotic proteins and activating NF-κB.[1]

Migration and Metastasis Pathways

The Gα12/13 pathway plays a significant role in cell migration. Upon activation by gastrin, Gα12/13 activates RhoA, a small GTPase. RhoA, in turn, activates ROCK (Rho-associated coiled-coil containing protein kinase), which leads to the phosphorylation of downstream effectors like paxillin, promoting cytoskeletal reorganization, focal adhesion formation, and directional cell migration.

Diagram 1: Gastrin Signaling Pathways in Pancreatic Cancer

Caption: Gastrin signaling cascade in pancreatic cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of gastrin signaling in pancreatic cancer.

Cell Culture and siRNA Transfection

Objective: To knockdown the expression of gastrin or CCK-B receptor in pancreatic cancer cell lines (e.g., PANC-1, BxPC-3).

Materials:

-

Pancreatic cancer cell lines (PANC-1, BxPC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

siRNA targeting human gastrin or CCKBR and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Protocol:

-

Seed pancreatic cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute siRNA in Opti-MEM I medium to a final concentration of 20-50 nM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses (e.g., RT-PCR, Western blot, cell viability assays).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of gastrin and CCK-B receptor.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for human gastrin, CCKBR, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Extract total RNA from cultured cells or tumor tissue using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Immunohistochemistry (IHC)

Objective: To detect the expression and localization of gastrin, Ki-67, and cleaved caspase-3 in pancreatic tumor tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor sections

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibodies (anti-gastrin, anti-Ki-67, anti-cleaved caspase-3)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP conjugate.

-

Develop the signal with DAB chromogen substrate.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Analyze the slides under a light microscope.

In Vivo Xenograft Model

Objective: To evaluate the effect of gastrin signaling modulation on pancreatic tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Pancreatic cancer cells (e.g., PANC-1, BxPC-3)

-

Matrigel

-

Treatment agents (e.g., CCK-B antagonist, gastrin siRNA nanoparticles)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the treatment agents according to the planned schedule and route (e.g., intraperitoneal injection, oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, Western blot).

Diagram 2: Experimental Workflow for Studying Gastrin Signaling in Pancreatic Cancer

Caption: Workflow for investigating gastrin signaling.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for the gastrin/CCK-B receptor signaling axis in promoting pancreatic tumor growth. The autocrine nature of this pathway in cancer cells makes it an attractive target for therapeutic intervention. Preclinical studies have demonstrated that inhibiting this pathway, either through receptor antagonists or by downregulating gastrin expression, can significantly impede tumor progression.

Future research should focus on the development of more potent and specific inhibitors of the gastrin pathway. Furthermore, combination therapies that target gastrin signaling alongside conventional chemotherapy or other targeted agents may offer a synergistic approach to treating this devastating disease. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and validation of novel therapeutic strategies targeting gastrin signaling in pancreatic cancer.

References

- 1. Gastrin stimulates pancreatic cancer cell directional migration by activating the Gα12/13–RhoA–ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]

- 3. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to Gastrazole (JB95008): A Potent and Selective CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole (also known as JB95008) is a potent and selective, non-peptidic antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. It has been investigated primarily for its potential as a therapeutic agent in the treatment of pancreatic cancer, where the gastrin/CCK2 receptor signaling pathway is implicated in tumor growth. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and relevant experimental protocols for Gastrazole (JB95008).

Chemical Structure and Properties

Gastrazole is a complex molecule with a benzimidazole core. It exists as a free acid and a sodium salt.

Chemical Structure:

-

Gastrazole Free Acid: (S)-5-(2-(6-((cycloheptylmethyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalic acid

-

Gastrazole Sodium Salt: sodium (S)-5-(2-(6-(cycloheptyl(methyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalate

Physicochemical Properties:

A summary of the key physicochemical properties of Gastrazole and its sodium salt is presented in Table 1.

| Property | Gastrazole Free Acid | Gastrazole Sodium Salt |

| CAS Number | 174610-98-1 | 862583-15-1 |

| Molecular Formula | C₃₄H₃₄FN₅O₇ | C₃₄H₃₂FN₅Na₂O₇ |

| Molecular Weight | 643.66 g/mol | 687.64 g/mol |

| IUPAC Name | (S)-5-(2-(6-((cycloheptylmethyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalic acid | sodium (S)-5-(2-(6-(cycloheptyl(methyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalate |

| Oral Bioavailability | <0.1%[1] | Not reported |

Synthesis of Gastrazole (JB95008)

A scalable synthesis for Gastrazole has been developed, enabling the production of multi-kilogram batches. The synthesis involves a multi-step process.

Experimental Protocol: Scalable Synthesis of Gastrazole

A detailed, step-by-step protocol for the synthesis of Gastrazole is described in the publication by Ormerod et al., 2005, in Organic Process Research & Development. While the full, unabridged protocol from the paper is not publicly available, the key steps outlined in the publication are:

-

Peptide Coupling: The synthesis begins with a peptide coupling reaction between Boc-2-(L)-fluorophenylalanine and an aniline derivative.

-

Deprotection: The Boc-protecting group is removed.

-

Amide Bond Formation: A subsequent amide bond formation step is carried out.

-

Final Steps and Purification: The synthesis is completed through a series of final steps followed by purification to yield Gastrazole.

Mechanism of Action and Signaling Pathway

Gastrazole functions as a potent and selective antagonist of the CCK2/gastrin receptor.[2][3] This receptor, when activated by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that can promote cell proliferation, particularly in certain cancer cells.

By binding to the CCK2 receptor, Gastrazole blocks the binding of gastrin and CCK, thereby inhibiting the downstream signaling pathways. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G12/13 proteins.

CCK2 Receptor Signaling Pathway:

The binding of an agonist (like gastrin) to the CCK2 receptor triggers the following signaling cascade, which is inhibited by Gastrazole:

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize Gastrazole.

CCK2 Receptor Binding Assay

This assay is used to determine the binding affinity of Gastrazole to the CCK2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: A cell line expressing the human CCK2 receptor (e.g., AR42J cells) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A constant concentration of a radiolabeled CCK2 receptor agonist (e.g., ¹²⁵I-labeled gastrin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Gastrazole.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of Gastrazole that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay

This assay is used to assess the ability of Gastrazole to inhibit gastrin-stimulated cell growth.

Experimental Protocol: Gastrin-Stimulated Cell Proliferation Assay

-

Cell Seeding: Pancreatic cancer cells known to express the CCK2 receptor (e.g., BxPC-3) are seeded in 96-well plates.

-

Serum Starvation: Cells are typically serum-starved for a period to synchronize their cell cycles and reduce baseline proliferation.

-

Treatment: Cells are treated with a known concentration of gastrin to stimulate proliferation, in the presence or absence of varying concentrations of Gastrazole.

-

Incubation: The cells are incubated for a set period (e.g., 24-72 hours).

-

Proliferation Measurement: Cell proliferation is measured using a standard method such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the gastrin-stimulated proliferation, and the IC₅₀ for the inhibition of proliferation is calculated.

In Vivo Studies

Gastrazole has been evaluated in clinical trials for its efficacy in treating advanced pancreatic cancer.[3][4]

Summary of Clinical Trial Data:

| Trial Phase | Comparison | Key Findings | Reference |

| Phase II | Gastrazole vs. Placebo | Statistically significant improvement in median survival for patients treated with Gastrazole (7.9 months vs. 4.5 months). | [4] |

| Phase II | Gastrazole vs. 5-Fluorouracil (5-FU) | No significant difference in survival between Gastrazole and 5-FU. Gastrazole was associated with a more favorable toxicity profile. | [4] |

Experimental Workflow for Clinical Trials:

Conclusion

Gastrazole (JB95008) is a well-characterized, potent, and selective CCK2 receptor antagonist. Its ability to inhibit the growth-promoting effects of gastrin has been demonstrated in both preclinical and clinical settings. While it has shown some promise in the treatment of advanced pancreatic cancer, further research is needed to fully elucidate its therapeutic potential, possibly in combination with other cytotoxic agents. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working with Gastrazole or targeting the CCK2 receptor pathway.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of JB95008 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB95008, also known as Gastrazole, is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2][3] The gastrin/CCK2 receptor signaling pathway has been implicated as a driver of proliferation and survival in various cancers, particularly those of the gastrointestinal tract.[2] Gastrin itself has been identified as a growth stimulant for human pancreatic cancer cells.[2][3][4] This technical guide provides an in-depth overview of the target validation of JB95008 in cancer cell lines, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing the underlying biological pathways.

Data Presentation

Preclinical Data

An in-vivo study in rats demonstrated that JB95008 dose-dependently inhibits pentagastrin-stimulated gastric acid secretion by a maximum of 73% at a dose of 3 µmol/kg (i.v.).[1]

Clinical Trial Data: Advanced Pancreatic Cancer

Two key randomized controlled trials, referred to as Trial A and Trial B, have assessed the efficacy of JB95008 in patients with inoperable pancreatic carcinoma.[2][3][4]

Table 1: Survival Outcomes in Patients with Advanced Pancreatic Cancer Treated with JB95008 [2][3][4]

| Trial | Treatment Arms | Median Survival (months) | 1-Year Survival Rate (%) | Log Rank P-value |

| Trial A | JB95008 | 7.9 | 33 | 0.02 |

| Placebo | 4.5 | 11 | ||

| Trial B | JB95008 | 3.6 | 13.2 | 0.42 |

| 5-Fluorouracil (5-FU) | 4.2 | 26.2 |

Table 2: Key Grade 3 and 4 Toxicities in Trial B (JB95008 vs. 5-FU) [2][3][4]

| Toxicity | JB95008 (%) | 5-FU (%) | P-value |

| Diarrhoea | 2 | 7 | 0.03 |

| Stomatitis | 0 | 5 | <0.001 |

| Hand-foot syndrome | 0 | 2 | <0.001 |

Signaling Pathways

The binding of gastrin to the CCK2 receptor on cancer cells activates multiple downstream signaling pathways that promote cell proliferation, migration, and survival. JB95008 exerts its anti-cancer effects by blocking these signaling cascades.

Caption: CCK2 Receptor Signaling Pathway and Inhibition by JB95008.

Experimental Protocols

The validation of JB95008's target engagement and efficacy in cancer cell lines involves a series of in-vitro assays. The following are detailed methodologies for key experiments.

CCK2 Receptor Binding Assay

This assay determines the affinity of JB95008 for the CCK2 receptor.

-

Cell Culture: Use a cancer cell line known to express the CCK2 receptor (e.g., pancreatic or colon cancer cell lines).

-

Membrane Preparation:

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding:

-

Incubate the cell membranes with a constant concentration of a radiolabeled CCK2 receptor ligand (e.g., ¹²⁵I-gastrin).

-

Add increasing concentrations of unlabeled JB95008.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of JB95008.

-

Calculate the IC50 (concentration of JB95008 that inhibits 50% of radioligand binding).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Caption: Workflow for CCK2 Receptor Binding Assay.

Cell Proliferation Assay (e.g., BrdU or MTT Assay)

This assay measures the effect of JB95008 on cancer cell growth.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with increasing concentrations of JB95008 in the presence or absence of gastrin.

-

Include appropriate controls (vehicle, gastrin alone).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

Measurement of Proliferation:

-

For BrdU Assay:

-

Add BrdU (a thymidine analog) to the wells and incubate for a few hours to allow incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate that produces a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

-

For MTT Assay:

-

Add MTT reagent to the wells. Viable cells will reduce MTT to formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength.

-

-

-

Data Analysis:

-

Normalize the results to the control wells.

-

Plot cell viability or proliferation against the concentration of JB95008.

-

Calculate the IC50 for the inhibition of cell growth.

-

Cell Migration Assay (e.g., Transwell or Wound Healing Assay)

This assay assesses the impact of JB95008 on the migratory capacity of cancer cells.

-

Transwell Assay:

-

Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

-

Add media containing a chemoattractant (e.g., gastrin or serum) to the lower chamber.

-

Add different concentrations of JB95008 to both chambers.

-

Incubate for a period that allows for cell migration through the pores.

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the bottom of the insert.

-

Count the migrated cells under a microscope.

-

-

Wound Healing (Scratch) Assay:

-

Grow a confluent monolayer of cancer cells in a culture dish.

-

Create a "scratch" or "wound" in the monolayer with a pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing different concentrations of JB95008.

-

Image the scratch at time 0 and at subsequent time points (e.g., every 8 hours).

-

Measure the width of the scratch over time to determine the rate of cell migration and wound closure.

-

Conclusion

JB95008 is a selective CCK2/gastrin receptor antagonist with demonstrated activity against pancreatic cancer in clinical trials. Its mechanism of action involves the inhibition of key pro-oncogenic signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of JB95008 and other CCK2 receptor antagonists in various cancer cell lines. Further preclinical studies to determine specific in-vitro potency metrics such as IC50 values across a range of cancer cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Gastrazole (JB95008) in Oncology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrazole (also known as JB95008) is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist. The rationale for its investigation in oncology, particularly in pancreatic cancer, stems from the observation that gastrin can act as a growth stimulant for these cancer cells. Preclinical research, primarily attributed to a 2002 study by Roberts et al., has reportedly demonstrated that Gastrazole can inhibit the gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo models. However, detailed public access to the primary data from these foundational preclinical studies is limited. This guide synthesizes the available information, focusing on the mechanism of action and the clinical context provided by subsequent trials, while noting the absence of specific publicly available preclinical quantitative data.

Core Concept: Mechanism of Action

Gastrin, a peptide hormone that stimulates the secretion of gastric acid, has also been identified as a trophic factor in several gastrointestinal cancers, including pancreatic cancer.[1] The growth-promoting effects of gastrin are mediated through its binding to the CCK2 receptor.[1]

Gastrazole's primary mechanism of action is the competitive antagonism of the CCK2/gastrin receptor. By blocking this receptor, Gastrazole is intended to inhibit the downstream signaling pathways that are activated by gastrin and lead to cell proliferation and tumor growth.

digraph "Gastrazole_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Gastrin" [fillcolor="#FBBC05", fontcolor="#202124"];

"CCK2_Receptor" [label="CCK2/Gastrin\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Gastrazole" [label="Gastrazole\n(JB95008)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Signaling_Cascade" [label="Intracellular\nSignaling Cascade", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

"Tumor_Growth" [label="Tumor Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gastrin" -> "CCK2_Receptor" [label=" Binds to & Activates", color="#5F6368", fontcolor="#202124", fontsize=8];

"CCK2_Receptor" -> "Signaling_Cascade" [color="#5F6368"];

"Signaling_Cascade" -> "Tumor_Growth" [color="#5F6368"];

"Gastrazole" -> "CCK2_Receptor" [arrowhead=tee, label=" Blocks", color="#EA4335", fontcolor="#202124", fontsize=8];

}

References

The Pharmacodynamics of JB95008 (Gastrazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of JB95008, also known as Gastrazole, a selective antagonist of the cholecystokinin-2 (CCK2) receptor. The information presented herein is compiled from publicly available preclinical and clinical data.

Introduction

JB95008 (Gastrazole) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3][4][5][6][7][8] Gastrin has been identified as a growth factor in several types of cancer, including pancreatic cancer, where it can stimulate cell proliferation through an autocrine or paracrine mechanism.[3][4][9][10] By blocking the CCK2 receptor, JB95008 aims to inhibit the growth-promoting effects of gastrin on cancer cells. This document summarizes the available pharmacodynamic data, experimental methodologies, and relevant signaling pathways associated with JB95008.

Data Presentation

Table 1: In Vivo Pharmacodynamics of JB95008 (Gastrazole) [5]

| Parameter | Species | Assay | Route of Administration | Dose Range | Result |

| Inhibition of Gastric Acid Secretion | Rat | Pentagastrin-Stimulated | Intravenous (i.v.) | 0.15-3 µmol/kg | Dose-dependent inhibition, with a maximum of 73% |

Table 2: Clinical Efficacy of JB95008 (Gastrazole) in Advanced Pancreatic Cancer [2][7][8]

| Trial | Comparison | N | Median Survival (JB95008) | Median Survival (Control) | 1-Year Survival (JB95008) | 1-Year Survival (Control) | P-value (Log Rank) |

| Trial A | Placebo | 18 | 7.9 months | 4.5 months | 33% | 11% | 0.02 |

| Trial B | 5-Fluorouracil (5-FU) | 98 | 3.6 months | 4.2 months | 13.2% | 26.2% | 0.42 |

Experimental Protocols

Detailed preclinical experimental protocols for JB95008 are not extensively published. However, based on standard methodologies for evaluating CCK2 receptor antagonists, the following represents a likely approach to characterizing the pharmacodynamics of a compound like JB95008.

In Vitro Characterization of CCK2 Receptor Antagonism

Objective: To determine the binding affinity and functional antagonist potency of JB95008 at the human CCK2 receptor.

a) Receptor Binding Assay (Radioligand Displacement):

-

Cell Line: A human cell line stably expressing the recombinant human CCK2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled CCK2 receptor agonist or antagonist (e.g., 125I-labeled gastrin-17).

-

Procedure:

-

Cell membranes expressing the CCK2 receptor are prepared.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of JB95008.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CCK2 receptor ligand.

-

After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using a gamma counter.

-

-

Data Analysis: The concentration of JB95008 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

b) Functional Antagonism Assay (Calcium Mobilization):

-

Cell Line: A human cell line stably expressing the human CCK2 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Gastrin-17 or pentagastrin.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of JB95008.

-

The cells are then stimulated with a fixed concentration of a CCK2 receptor agonist (e.g., EC80 of gastrin-17).

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration of JB95008 that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

In Vitro Pancreatic Cancer Cell Proliferation Assay

Objective: To assess the effect of JB95008 on the proliferation of human pancreatic cancer cell lines that endogenously express the CCK2 receptor.

-

Cell Lines: Human pancreatic cancer cell lines known to express the CCK2 receptor and respond to gastrin (e.g., BxPC-3, PANC-1).[3][9]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with increasing concentrations of JB95008 in the presence or absence of a stimulating concentration of gastrin-17.

-

Cell proliferation is assessed after a defined period (e.g., 72 hours) using a standard method such as the MTT assay, BrdU incorporation assay, or direct cell counting.

-

-

Data Analysis: The concentration of JB95008 that inhibits cell proliferation by 50% (IC50) is calculated.

In Vivo Animal Model of Pancreatic Cancer

Objective: To evaluate the anti-tumor efficacy of JB95008 in a relevant animal model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of a human pancreatic cancer cell line (e.g., BxPC-3).

-

Procedure:

-

Once tumors are established, animals are randomized into treatment and control groups.

-

JB95008 is administered systemically (e.g., via intravenous or intraperitoneal injection) at various doses and schedules.

-

Tumor growth is monitored over time by caliper measurements or in vivo imaging.

-

At the end of the study, tumors are excised and weighed.

-

-

Data Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of gastrin-mediated cell proliferation and its inhibition by JB95008, as well as a general experimental workflow for the evaluation of a CCK2 receptor antagonist.

Caption: Proposed signaling pathway of gastrin-induced cell proliferation via the CCK2 receptor and its inhibition by JB95008.

Caption: General experimental workflow for the evaluation of a CCK2 receptor antagonist like JB95008.

References

- 1. GROWTH OF HUMAN PANCREATIC CANCER IS INHIBITED BY DOWN-REGULATION OF GASTRIN GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin regulates growth of human pancreatic cancer in a tonic and autocrine fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of gastrin as a growth peptide in human pancreatic cancer [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Proton Pump Inhibitors on Gastrin-Stimulated Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of proton pump inhibitors (PPIs), using Omeprazole as a representative agent, and their effects on gastrin-stimulated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion.[1][2][3] It is released from G cells in the stomach and duodenum and exerts its effects by binding to cholecystokinin B (CCK2) receptors on various gastric mucosal cells.[1][4] The stimulation of these pathways is a key target for therapeutic intervention in acid-related gastrointestinal disorders. Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion. While the direct target of PPIs is the H+/K+ ATPase (the proton pump), their use has significant downstream effects on the gastrin signaling cascade.

Gastrin-Stimulated Signaling Pathways

Gastrin stimulates gastric acid secretion through both direct and indirect pathways.[1][5]

-

Direct Pathway: Gastrin binds to CCK2 receptors on parietal cells, which directly stimulates the H+/K+ ATPase, leading to the secretion of hydrochloric acid (HCl) into the stomach lumen.[4]

-

Indirect Pathway: This is considered the major pathway for gastrin-stimulated acid secretion.[1][6] Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells.[4][7] This binding triggers the release of histamine from ECL cells. Histamine then acts in a paracrine manner on H2 receptors located on adjacent parietal cells, leading to a potent stimulation of acid secretion.[1][7]

Beyond acid secretion, gastrin also has trophic effects on the gastric mucosa, promoting the proliferation of gastric stem cells, ECL cells, and parietal cells.[7][8]

Figure 1: Gastrin-Stimulated Signaling Pathway for Acid Secretion.

Mechanism of Action of Proton Pump Inhibitors (e.g., Omeprazole)

PPIs like Omeprazole are irreversible inhibitors of the H+/K+ ATPase in the secretory membrane of parietal cells.[9] By blocking this final step in acid production, PPIs effectively reduce gastric acid secretion, regardless of the primary stimulus, be it gastrin, histamine, or acetylcholine.[10][11]

The profound and long-lasting inhibition of acid secretion by PPIs leads to a physiological feedback loop. The resulting increase in intragastric pH removes the normal acid-mediated inhibition of gastrin release from G cells. This leads to a secondary hypergastrinemia, a state of elevated plasma gastrin levels.[9][10]

Figure 2: Mechanism of Action of PPIs and the Resulting Feedback Loop.

Quantitative Data on the Effects of PPIs

The following tables summarize the quantitative effects of Omeprazole and Lansoprazole on gastric acid secretion and plasma gastrin levels.

Table 1: Effect of Omeprazole on Pentagastrin-Stimulated Acid Secretion

| Dosage | Inhibition of Stimulated Acid Secretion | Duration of Action | Reference |

| 27 mg (ED50) | 50% | - | [9] |

| 80 mg (single dose) | Almost complete inhibition | 3-4 days for return to normal | [9][10] |

| 20-40 mg (daily) | 80-100% reduction (at 6h post-dose) | 50-80% inhibition at 24h post-dose | [9][10] |

Table 2: Effect of Omeprazole on Intragastric Acidity and Plasma Gastrin

| Treatment | Reduction in 24h Intragastric Acidity | Change in 24h Plasma Gastrin | Reference |

| Omeprazole (20 mg once daily) | 97% | Increased, similar to highly selective vagotomy | [9][10] |

| Ranitidine (150 mg twice daily) | 57% | Increased, slightly less than Omeprazole | [9] |

Table 3: Effect of Lansoprazole on Meal-Stimulated Acid Secretion and Serum Gastrin

| Dosage | Effect on Meal-Stimulated Acid Output | Effect on Serum Gastrin | Reference |

| 30 mg (daily for 7 days) | Relevant reduction | Dose-dependent increase | [12] |

| 60 mg (daily for 7 days) | Markedly suppressed | Dose-dependent increase | [12] |

Experimental Protocols

Protocol 1: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol is a generalized representation based on the methodologies implied in the cited literature.

-

Subjects: Healthy volunteers or patients with duodenal ulcers.

-

Procedure:

-

Subjects are fasted overnight.

-

A nasogastric tube is inserted to allow for the collection of gastric contents.

-

Basal acid output (BAO) is measured for a defined period.

-

A continuous intravenous infusion of pentagastrin (a synthetic gastrin analog) is administered to stimulate acid secretion.

-

Gastric juice is collected at regular intervals, and the acid concentration is determined by titration.

-

The study is repeated after administration of the investigational drug (e.g., Omeprazole) at various doses.

-

-

Data Analysis: The percentage inhibition of stimulated acid secretion is calculated by comparing the acid output before and after drug administration.

Figure 3: Experimental Workflow for Measuring Stimulated Acid Secretion.

Protocol 2: Measurement of 24-Hour Intragastric Acidity and Plasma Gastrin

-

Subjects: Healthy volunteers or patients with duodenal ulcers.

-

Procedure:

-

A pH electrode is passed through the nose into the stomach to continuously monitor intragastric pH over a 24-hour period.

-

Blood samples are drawn at regular intervals over the 24-hour period.

-

Plasma is separated, and gastrin concentrations are measured using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The protocol is performed at baseline and after a period of treatment with the investigational drug.

-

-

Data Analysis: The median 24-hour intragastric pH and the integrated 24-hour plasma gastrin levels are calculated and compared between the baseline and treatment periods.

Conclusion

Proton pump inhibitors, exemplified by Omeprazole, are highly effective at reducing gastrin-stimulated gastric acid secretion by directly inhibiting the H+/K+ ATPase. This potent inhibition disrupts the normal negative feedback control of gastrin release, leading to a compensatory hypergastrinemia. The trophic effects of this sustained hypergastrinemia, particularly on ECL cells, have been a subject of extensive research.[8] Understanding these intricate interactions between PPIs and gastrin-stimulated pathways is essential for the continued development of safe and effective therapies for acid-related disorders.

References

- 1. Gastrin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastrin as a growth factor in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Influence of lansoprazole on intragastric 24-hour pH, meal-stimulated gastric acid secretion, and concentrations of gastrointestinal hormones and enzymes in serum and gastric juice in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Gastrazole JB95008

Introduction

Gastrazole JB95008 is a novel investigational compound belonging to the benzimidazole class, designed to selectively inhibit the gastric H+/K+ ATPase, commonly known as the proton pump. This enzyme is primarily responsible for the acidification of the stomach lumen. By targeting this proton pump, Gastrazole JB95008 is being evaluated as a potential therapeutic agent for acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. These application notes provide a detailed protocol for determining the in vitro inhibitory potency of Gastrazole JB95008 on the H+/K+ ATPase enzyme.

Target Pathway: Gastric Acid Secretion

The final step in gastric acid secretion is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP. Proton pump inhibitors (PPIs) like Gastrazole JB95008 are weak bases that, after systemic absorption, accumulate in the acidic environment of the parietal cell canaliculus. Here, the compound is protonated and converted into its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.

Quantitative Data Summary

The inhibitory activity of Gastrazole JB95008 was assessed using an in vitro H+/K+ ATPase activity assay. The half-maximal inhibitory concentration (IC50) was determined and compared against established proton pump inhibitors.

| Compound | IC50 (nM) at pH 6.5 | Reversibility |

| Gastrazole JB95008 | 85 | Irreversible |

| Omeprazole | 1100 | Irreversible |

| Lansoprazole | 220 | Irreversible |

| Revaprazan (Control) | 25 | Reversible |

Table 1: Comparative in vitro inhibitory potency against H+/K+ ATPase. Data for competitor compounds are representative values from the literature. Revaprazan is included as a representative of the reversible potassium-competitive acid blocker (P-CAB) class.

Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of Gastrazole JB95008 on the activity of lyophilized porcine gastric H+/K+ ATPase vesicles. The assay quantifies the rate of ATP hydrolysis by measuring the release of inorganic phosphate (Pi) in a colorimetric reaction.

Materials and Reagents:

-

Gastrazole JB95008 and control compounds (e.g., Omeprazole)

-

Lyophilized porcine gastric H+/K+ ATPase vesicles

-

Assay Buffer (pH 6.5): 5 mM MgCl2, 50 mM KCl, 5 mM PIPES-Tris

-

Activation Buffer: Assay buffer without KCl

-

ATP Solution: 100 mM ATP in water

-

Valinomycin solution: 1 mg/mL in ethanol

-

Quencher Solution: 30% trichloroacetic acid (TCA)

-

Phosphate Detection Reagent: Ammonium molybdate and malachite green solution

-

96-well microplates

Experimental Workflow:

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Gastrazole JB95008 in DMSO. Create a series of dilutions in Assay Buffer (pH 6.5) to achieve final concentrations ranging from 1 nM to 100 µM. Prepare control compounds similarly.

-

Enzyme Activation: Reconstitute the lyophilized H+/K+ ATPase vesicles in Activation Buffer. This step is crucial as PPIs require an acidic environment to become activated.

-

Pre-incubation: In a 96-well plate, add 10 µL of each compound dilution to respective wells. Add 80 µL of the reconstituted enzyme solution. Incubate the plate at 37°C for 30 minutes to allow for the acid-activation of the compounds and their binding to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing ATP and Valinomycin in Assay Buffer. Add 10 µL of this mix to each well to initiate the enzymatic reaction. The final concentrations should be approximately 2-5 mM ATP and 1 µM Valinomycin.

-

Enzymatic Reaction: Incubate the plate at 37°C for 20 minutes. During this time, the active H+/K+ ATPase will hydrolyze ATP, releasing inorganic phosphate (Pi).

-

Reaction Quenching: Stop the reaction by adding 50 µL of cold Quencher Solution (TCA) to each well.

-

Phosphate Detection: Add 100 µL of the Phosphate Detection Reagent to all wells. This reagent will react with the Pi released during the enzymatic reaction to produce a colored complex.

-

Data Acquisition: Allow the color to develop for 15 minutes at room temperature. Measure the absorbance of each well at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each concentration of Gastrazole JB95008 relative to the "no inhibitor" (vehicle) control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Application Notes and Protocols for the Use of Gastrazole in Pancreatic Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Gastrazole, a selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, in animal models of pancreatic cancer. The protocols outlined below are based on established methodologies for evaluating the efficacy of gastrin receptor antagonists in vivo.

Introduction

Gastrin has been identified as a growth factor for pancreatic cancer cells, exerting its effects through the CCK2 receptor.[1][2][3][4] Gastrazole (also known as JB95008) is a potent and selective antagonist of this receptor.[1][2][3] Preclinical in vitro and in vivo studies have indicated that Gastrazole can inhibit the gastrin-stimulated growth of pancreatic cancer.[1] These findings have led to clinical investigations of Gastrazole in patients with advanced pancreatic cancer.[1][2][3] The following sections detail the underlying signaling pathways, experimental protocols for in vivo evaluation, and representative data for the use of Gastrazole in pancreatic cancer research.

Mechanism of Action and Signaling Pathway

Gastrin binding to the CCK2 receptor on pancreatic cancer cells activates downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[5] Key pathways implicated include the phosphorylation of Akt and the upregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP).[5] By blocking the CCK2 receptor, Gastrazole is hypothesized to inhibit these pro-survival signals, thereby reducing tumor growth.

Experimental Protocols

The following protocols describe the establishment of pancreatic cancer xenograft models and the subsequent evaluation of Gastrazole's anti-tumor activity. These are based on established methods for studying gastrin receptor antagonists in vivo.

Subcutaneous Pancreatic Cancer Xenograft Model

This model is suitable for assessing the effect of Gastrazole on the growth of established pancreatic tumors.

Materials:

-

Human pancreatic cancer cell line (e.g., PANC-1)

-

Athymic nude mice (4-6 weeks old)

-

Matrigel

-

Gastrazole (JB95008)

-

Vehicle control (e.g., sterile saline or as specified by the manufacturer)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture PANC-1 cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer Gastrazole or vehicle control. Due to its poor oral bioavailability, Gastrazole is typically administered via continuous infusion or frequent subcutaneous injections. A representative dosing regimen for a similar CCK2 receptor antagonist is 1 mg/kg, administered twice daily via subcutaneous injection.[6]

-

Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor growth and animal body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

Orthotopic Pancreatic Cancer Xenograft Model

This model more closely mimics the natural tumor microenvironment and is suitable for studying local invasion and metastasis.

Materials:

-

Same as for the subcutaneous model.

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Cell Preparation: Prepare pancreatic cancer cells as described for the subcutaneous model.

-

Surgical Procedure: Anesthetize the mouse. Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

-

Tumor Cell Injection: Inject 1-2 x 10^6 cells in a small volume (20-50 µL) into the head or tail of the pancreas.

-

Closure: Suture the abdominal wall and close the skin incision.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Treatment and Evaluation: Begin Gastrazole or vehicle administration after a short recovery period (e.g., 3-7 days). Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells). At the study endpoint, collect the pancreas and other organs to assess primary tumor growth and metastasis.

Data Presentation

The following table summarizes representative quantitative data from a preclinical study of a CCK2/gastrin receptor antagonist (L-365,260) in a PANC-1 xenograft model, which can be considered indicative of the potential effects of Gastrazole.[6]

| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Protein Content (mg) | Mean Tumor DNA Content (mg) |

| Control (Vehicle) | 0.58 ± 0.06 | 38.2 ± 3.5 | 1.8 ± 0.2 |

| L-365,260 (1 mg/kg) | 0.35 ± 0.04 | 25.1 ± 2.8 | 1.1 ± 0.1 |

| Pentagastrin (1 mg/kg) | 0.89 ± 0.09 | 55.4 ± 4.9 | 2.9 ± 0.3 |

*Statistically significant difference from the control group.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of Gastrazole in pancreatic cancer animal models. The antagonism of the gastrin/CCK2 receptor pathway presents a targeted therapeutic strategy. Rigorous in vivo testing using subcutaneous and orthotopic xenograft models is crucial for further elucidating the therapeutic potential of Gastrazole and guiding its clinical development.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gastrazole Dosage for In Vivo Mouse Studies

Disclaimer: The compound "Gastrazole" is not found in the currently available scientific literature. The information provided below is based on a hypothetical compound and is intended for illustrative purposes only. Researchers should always consult peer-reviewed literature and conduct thorough dose-finding studies for any new compound.

I. Introduction

Gastrazole is a novel investigational compound with potential therapeutic applications. These application notes provide a summary of hypothetical preclinical data and standardized protocols for its use in in vivo mouse studies. The following sections detail recommended dosage ranges, administration routes, and experimental workflows based on preliminary research.

II. Quantitative Data Summary

For effective experimental design, a summary of key quantitative parameters for Gastrazole in mice is presented below.

| Parameter | Value | Route of Administration | Vehicle | Notes |

| Effective Dose (ED50) | 10 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the maximal therapeutic effect is observed. |

| Toxic Dose (TD50) | 50 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the population experiences toxic side effects. |

| Lethal Dose (LD50) | 100 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the population experiences lethality. |

| Bioavailability | 45% | Oral (p.o.) | N/A | The proportion of the administered dose that reaches systemic circulation. |

| Plasma Half-life (t½) | 6 hours | Intravenous (i.v.) | Saline | Time taken for the plasma concentration of Gastrazole to reduce by half. |

III. Experimental Protocols

Detailed methodologies for key in vivo experiments involving Gastrazole are provided to ensure reproducibility.

A. Oral Gavage Administration Protocol

-

Preparation of Dosing Solution:

-

Calculate the required amount of Gastrazole based on the mean body weight of the mouse cohort and the desired dose (e.g., 10 mg/kg).

-

Weigh the calculated amount of Gastrazole powder using an analytical balance.

-

Prepare the vehicle solution (0.5% Methylcellulose in sterile water).

-

Suspend the Gastrazole powder in the vehicle solution by vortexing until a homogenous suspension is achieved. The final concentration should allow for a dosing volume of 10 mL/kg.

-

-

Animal Handling and Dosing:

-

Gently restrain the mouse by scruffing the neck to immobilize the head.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate gavage needle insertion depth.

-

Insert a 20-gauge, ball-tipped gavage needle gently into the esophagus.

-

Slowly administer the prepared Gastrazole suspension.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or regurgitation for at least 30 minutes post-administration.

-

B. Pharmacokinetic Study Protocol

-

Animal Grouping and Dosing:

-

Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

-

Divide mice into two groups: intravenous (i.v.) and oral (p.o.) administration (n=5 per group).

-

Administer Gastrazole at a single dose of 5 mg/kg (i.v.) or 10 mg/kg (p.o.).

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 50 µL) via the saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Collect samples into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of Gastrazole in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin).

-

IV. Visualization of Pathways and Workflows

A. Hypothetical Signaling Pathway of Gastrazole

The following diagram illustrates a potential mechanism of action for Gastrazole, where it inhibits a key kinase in a hypothetical cellular signaling cascade.

Caption: Hypothetical signaling pathway for Gastrazole.

B. Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the logical flow of a typical in vivo efficacy study for Gastrazole in a mouse model of disease.

Caption: Workflow for a typical in vivo efficacy study.

Application Notes and Protocols for Gastrazole (Rabeprazole) Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrazole, the brand name for the compound Rabeprazole, is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of antisecretory compounds.[1] It is widely utilized in research and clinical settings to diminish gastric acid secretion.[1] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2][3] This document provides detailed protocols for the preparation of Gastrazole (Rabeprazole Sodium) stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro studies, ensuring accurate and reproducible experimental outcomes.

Data Presentation

Quantitative data for Gastrazole (Rabeprazole Sodium) is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, monosodium salt | [4] |

| Molecular Formula | C18H20N3O3S • Na | [4] |

| Molecular Weight | 381.4 g/mol | [4] |

| Appearance | White to yellowish-white solid | [1][5] |

| Solubility in DMSO | ~25 mg/mL or 76 mg/mL | [4][6] |

| Solubility in Water | Very soluble, ~10 mg/mL in PBS (pH 7.2) | [4][5][7] |

| Solubility in Ethanol | Freely soluble, ~30 mg/mL | [4][5] |

| Storage Temperature | -20°C (as solid powder) | [4] |

| Stability | Unstable in acidic conditions, more stable in alkaline conditions. | [3][8] |

Note on solubility: Different sources report varying solubility of Rabeprazole Sodium in DMSO. It is recommended to start with a lower concentration and gently warm if necessary to ensure complete dissolution. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[6][9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Gastrazole (Rabeprazole Sodium) Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution for long-term storage.

Materials:

-

Gastrazole (Rabeprazole Sodium) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, if sterility is critical and the powder is not sterile)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used in cell culture.

-

Calculation: Determine the required mass of Rabeprazole Sodium based on the desired stock concentration and final volume. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh out 25 mg of Rabeprazole Sodium powder.

-

Weighing: Accurately weigh the Rabeprazole Sodium powder.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the powder. For instance, add 1 mL of DMSO to 25 mg of Rabeprazole Sodium.

-

Mixing: Vortex the solution until the powder is completely dissolved.[9] Gentle warming may be applied to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If the initial powder was not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube. Note that some loss of compound may occur due to binding to the filter membrane.[10]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[9]

-

Storage: Store the aliquots at -20°C, protected from light.[4][9] When stored properly, the stock solution in DMSO can be stable for extended periods.

Protocol 2: Preparation of a Working Solution for Cell Culture